molecular formula C18H17N3O3 B6523270 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884215-59-2

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B6523270
CAS No.: 884215-59-2
M. Wt: 323.3 g/mol
InChI Key: BOHOYRWTHZZYGX-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its structure includes a hydroxyethyl group at position 6, methyl at position 7, phenyl at position 4, and a cyano group at position 3. This article compares this compound with structurally similar derivatives, focusing on substituent variations, synthetic methods, and physical properties.

Properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-9-14-16(18(23)21(11)7-8-22)15(12-5-3-2-4-6-12)13(10-19)17(20)24-14/h2-6,9,15,22H,7-8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHOYRWTHZZYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884215-59-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O3C_{18}H_{17}N_{3}O_{3}, with a molecular weight of 323.3 g/mol. The structure features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. A related study identified a series of 2-amino-4-aryl-5-oxo derivatives that showed high antiproliferative activity against various human tumor cell lines. Notably, compounds in this series led to microtubule disruption and G2/M cell cycle arrest in melanoma cells, suggesting a mechanism involving interference with mitotic processes .

Case Studies

  • Antiproliferative Activity : The antiproliferative effects of several derivatives were evaluated using MTT assays across multiple cancer cell lines. For instance:
    • Compound 1c demonstrated an IC50 value of 0.5 μM against HT-29 colon carcinoma cells.
    • The 3-pentafluorothiophenyl derivative exhibited IC50 values of 0.15 μM against EA.hy926 endothelial cells and was inactive against other tumor lines .
  • Mechanism of Action : The mechanisms underlying the anticancer activity include:
    • Centrosome De-clustering : Treatment with certain compounds resulted in an increase in multipolar mitotic spindles, indicating improper chromosome alignment and potential cell death due to mitotic errors.
    • Antiangiogenic Effects : In vitro and in vivo studies revealed that these compounds significantly reduced angiogenesis, which is critical for tumor growth and metastasis .

Research Findings

A comprehensive evaluation of the biological activity of this compound has yielded several key findings:

Activity Details
Antiproliferative EffectsHigh activity against various cancer cell lines with IC50 values ranging from 0.04 to 0.5 μM .
MechanismInduces centrosome de-clustering and G2/M phase arrest; disrupts microtubule dynamics .
Antiangiogenic PropertiesDemonstrated significant reduction in angiogenesis both in vitro and in vivo .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrano[3,2-c]pyridine derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl have the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential as a therapeutic agent in treating infectious diseases. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Recent studies suggest that compounds in this class may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to arise from antioxidant properties and modulation of neuroinflammatory responses.

Agricultural Use

Due to its biological activity, there is potential for this compound to be developed as a biopesticide or fungicide. Its ability to inhibit the growth of certain plant pathogens could be harnessed to protect crops without the adverse effects associated with synthetic chemicals.

Material Science

The structural properties of pyrano[3,2-c]pyridines make them candidates for use in developing new materials with specific optical or electronic properties. Research into their application in organic electronics and photonic devices is ongoing.

Case Study 1: Anticancer Research

A study conducted on a series of pyrano[3,2-c]pyridine derivatives found that one variant showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This highlights the potential for further development into anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl exhibited substantial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. This positions it as a promising candidate for further exploration in antimicrobial therapies.

Comparison with Similar Compounds

Substituent Variations at Key Positions

Position 4 (Aryl Groups)
  • Target Compound : Phenyl group (electron-neutral).
  • : 2-Chlorophenyl (electron-withdrawing) enhances electrophilicity and may improve binding to biological targets .
  • : 2-Fluorophenyl (moderate electron-withdrawing) balances lipophilicity and polarity .
  • : 2,3-Dimethoxyphenyl (electron-donating) increases solubility in polar solvents due to methoxy groups .
Position 6 (Alkyl/Substituted Alkyl Chains)
  • Target Compound : 2-Hydroxyethyl (polar, hydrophilic).
  • : Phenethyl (hydrophobic) reduces solubility but enhances membrane permeability .
  • : Dimethylaminoethyl (basic, ionizable) improves water solubility at acidic pH .
Position 3 (Cyano Group)
  • The cyano group is conserved across most analogs, contributing to electron deficiency at the pyran ring, facilitating nucleophilic attacks or hydrogen bonding.

Physical Properties

Compound Description Molecular Formula Molecular Weight Melting Point (°C) Reference
Target Compound (hypothetical) C20H19N3O3 349.39 Not reported
: 2-Chlorophenyl, phenethyl C24H20ClN3O2 417.89 Not reported
: Chlorobenzyloxy, hydroxymethyl C23H18ClNO4 407.85 232–236
: Nitrophenyl, benzyl C24H20N4O4 452.45 274–276
: Pyranopyran derivative C18H14N2O3 314.72 Not reported
  • Melting Points : Higher melting points (e.g., 274–276°C in ) correlate with nitro groups (strong intermolecular dipole interactions) . Hydroxyethyl (target) and hydroxymethyl () groups likely reduce melting points due to hydrogen bonding disruption in crystal lattices .

Preparation Methods

Core Structure Formation via One-Pot Synthesis

The pyrano[3,2-c]pyridine core is typically constructed through a one-pot, three-component reaction involving a pyridone derivative, malononitrile, and an aromatic aldehyde. For example, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one serves as the starting material, reacting with malononitrile and benzaldehyde in ethanol under reflux conditions. Triethylamine (0.05 mL per 0.8 mmol substrate) catalyzes the reaction, facilitating Knoevenagel condensation and subsequent cyclization. The hydroxyethyl group at position 6 is introduced via a hydroxyethyl-substituted aldehyde, such as 2-hydroxyethylbenzaldehyde, which participates in the cyclization step to form the fused pyran ring.

Reaction Conditions:

  • Solvent: Ethanol (96% aqueous solution)

  • Temperature: Reflux (78°C)

  • Time: 50–60 minutes

  • Yield: 70–85% (after precipitation and filtration).

Role of Aldehyde Substrates

Post-Cyclization Functionalization

Protection-Deprotection Strategies

To prevent undesired side reactions, the hydroxyl group is often protected as a tert-butyldimethylsilyl (TBS) ether during synthesis. After cyclization, the TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free hydroxyethyl derivative.

Catalytic and Solvent Effects

Catalyst Screening

Triethylamine remains the preferred catalyst for condensation reactions due to its ability to deprotonate malononitrile, enhancing nucleophilicity. Alternative bases, such as piperidine or DBU, result in slower kinetics or lower yields (50–65%).

Solvent Optimization

Ethanol’s polarity and boiling point make it ideal for precipitating the product directly from the reaction mixture, simplifying purification. Substituting ethanol with acetonitrile or dichloromethane reduces yields by 20–30% due to poor solubility of intermediates.

Analytical and Purification Techniques

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 6.82 (s, 1H, NH2), 4.20 (t, J = 6.0 Hz, 2H, OCH2), 3.65 (t, J = 6.0 Hz, 2H, CH2OH), 2.40 (s, 3H, CH3).

    • 13C NMR: 163.2 (C=O), 155.1 (CN), 134.5–128.2 (Ph), 62.1 (OCH2), 59.8 (CH2OH), 18.7 (CH3).

  • IR Spectroscopy: 3350 cm⁻¹ (NH2), 2210 cm⁻¹ (CN), 1680 cm⁻¹ (C=O).

Purification Methods

  • Recrystallization: Products are recrystallized from ethanol or DMF to achieve >98% purity.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomers.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
One-pot condensation4-Hydroxy-1,6-dimethylpyridin-2(1H)-one, malononitrile, 2-hydroxyethylbenzaldehydeEtOH, reflux, 50 min7898
Post-cyclization alkylation2-Amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile, 2-bromoethanolDMF, 80°C, 12 h6595
TBS protection-deprotectionTBS-protected aldehyde, malononitrile, pyridoneTHF, TBAF, rt, 2 h7097

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Subsequent Michael addition of the pyridone’s enolate to this intermediate generates the pyran ring, with the hydroxyethyl group positioned at C6 via steric control.

Byproduct Formation

Competing pathways may yield des-hydroxyethyl analogs or dimerized products. These are minimized by maintaining a 1:1:1 stoichiometry and rapid cooling after reflux.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale reactions (1 kg substrate) in ethanol achieve consistent yields (75–80%) using continuous flow reactors, reducing reaction time to 30 minutes.

Environmental Impact

Ethanol’s low toxicity and biodegradability align with green chemistry principles. Solvent recovery systems achieve 90% recycling efficiency .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multicomponent reactions (MCRs), leveraging aromatic aldehydes, malononitrile, and cyclic ketones. For example:

  • A three-component reaction involving substituted benzaldehydes, ammonium acetate, and malononitrile in ethanol under reflux (48–50 hours) yields structurally similar pyridine-carbonitrile derivatives .
  • Ionic liquid catalysts like [Et₃NH][HSO₄] can enhance reaction efficiency by promoting cyclocondensation, as demonstrated in pyrano[2,3-c]pyrazole synthesis (Table 1: yields 85–92%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups resonate at δ 3.08–3.36 ppm, and aromatic protons appear as multiplet signals (δ 7.15–8.15 ppm) .
  • HPLC : For purity assessment (>98% purity is standard in academic studies) .
  • Melting Point Analysis : Discrepancies between observed and literature values (e.g., 219–222 °C vs. 210 °C) may indicate polymorphic forms or impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological strategies include:

  • Catalyst Screening : Ionic liquids (e.g., [Et₃NH][HSO₄]) reduce reaction time and improve regioselectivity .
  • Solvent-Free Synthesis : Solid sodium ethoxide under solvent-free conditions achieves quantitative yields in related pyrano-pyridine systems .
  • Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. How can contradictions in spectral data (e.g., NMR or XRD) be resolved?

  • Variable-Temperature NMR : Resolves dynamic effects causing peak splitting or broadening .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms carbon-nitrogen connectivity .
  • XRD Crystallography : Resolves ambiguities in substituent orientation, especially for stereocenters in the pyrano ring .

Q. What computational methods predict the compound’s reactivity or biological activity?

  • Reaction Path Search : Tools like GRRM or AFIR map transition states and intermediates, guiding experimental design .
  • Docking Studies : Molecular docking with target proteins (e.g., kinases) predicts binding affinity, prioritized via QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or chromatographic retention times?

  • Recrystallization : Use chloroform/ethanol mixtures to isolate pure polymorphs and eliminate solvent-driven variations .
  • HPLC Method Development : Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting impurities .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS .
  • Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation products .

Methodological Innovations

Q. How can green chemistry principles be applied to its synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to <6 hours while maintaining yields >90% .
  • Biocatalysis : Lipases or esterases catalyze enantioselective modifications of the hydroxyethyl side chain .

Q. What advanced separation techniques purify complex reaction mixtures?

  • High-Speed Countercurrent Chromatography (HSCCC) : Resolves closely related pyrano-pyridine isomers using hexane/ethyl acetate/water solvent systems .
  • Membrane Technologies : Nanofiltration membranes exclude high-MW impurities while retaining the target compound .

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